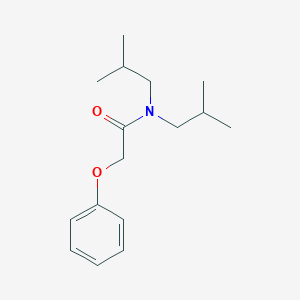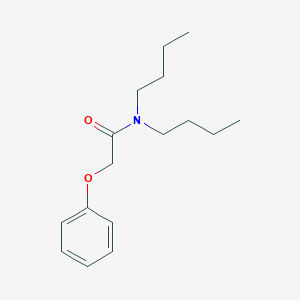![molecular formula C21H22N4O6S B263199 4,7-dimethoxy-2-({[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}sulfanyl)-1H-benzimidazole](/img/structure/B263199.png)
4,7-dimethoxy-2-({[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}sulfanyl)-1H-benzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,7-dimethoxy-2-({[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}sulfanyl)-1H-benzimidazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
4,7-dimethoxy-2-({[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}sulfanyl)-1H-benzimidazole has been extensively studied for its potential applications in various fields. It has been found to possess antimicrobial, anticancer, antiviral, and anti-inflammatory properties. The compound has also been studied for its potential use as a fluorescent probe for detecting metal ions in biological systems. Additionally, it has been found to exhibit excellent antioxidant activity, making it a potential candidate for the treatment of oxidative stress-related diseases.
Wirkmechanismus
The mechanism of action of 4,7-dimethoxy-2-({[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}sulfanyl)-1H-benzimidazole is not fully understood. However, it is believed to exert its biological effects through the modulation of various signaling pathways. The compound has been found to inhibit the activity of enzymes involved in the biosynthesis of prostaglandins and leukotrienes, which are important mediators of inflammation. It has also been found to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. It has been found to possess strong antimicrobial activity against a range of bacteria and fungi. The compound has also been found to inhibit the growth of cancer cells in vitro and in vivo. Additionally, it has been found to possess potent anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
4,7-dimethoxy-2-({[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}sulfanyl)-1H-benzimidazole has several advantages for lab experiments. It is easy to synthesize and purify, and it exhibits strong biological activity at relatively low concentrations. However, the compound has some limitations, including its poor solubility in aqueous solutions and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for the research of 4,7-dimethoxy-2-({[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}sulfanyl)-1H-benzimidazole. One possible direction is the development of novel synthetic methods to improve the yield and purity of the compound. Another direction is the investigation of the compound's potential as a fluorescent probe for detecting metal ions in biological systems. Additionally, further studies are needed to elucidate the compound's mechanism of action and to optimize its biological activity for potential therapeutic applications.
Synthesemethoden
The synthesis of 4,7-dimethoxy-2-({[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}sulfanyl)-1H-benzimidazole involves the condensation of 4,7-dimethoxy-1H-benzimidazole with 5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole-2-thiol in the presence of a base. The reaction proceeds under mild conditions and yields the desired product in good yields. The synthesis method has been optimized to improve the yield and purity of the product.
Eigenschaften
Molekularformel |
C21H22N4O6S |
|---|---|
Molekulargewicht |
458.5 g/mol |
IUPAC-Name |
2-[(4,7-dimethoxy-1H-benzimidazol-2-yl)sulfanylmethyl]-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C21H22N4O6S/c1-26-12-6-7-13(27-2)18-17(12)22-21(23-18)32-10-16-24-25-20(31-16)11-8-14(28-3)19(30-5)15(9-11)29-4/h6-9H,10H2,1-5H3,(H,22,23) |
InChI-Schlüssel |
HNFOLKWEOJFYMH-UHFFFAOYSA-N |
SMILES |
COC1=C2C(=C(C=C1)OC)N=C(N2)SCC3=NN=C(O3)C4=CC(=C(C(=C4)OC)OC)OC |
Kanonische SMILES |
COC1=C2C(=C(C=C1)OC)N=C(N2)SCC3=NN=C(O3)C4=CC(=C(C(=C4)OC)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]quinazolin-4(3H)-one](/img/structure/B263127.png)

![N~1~-cyclopropyl-2-{[4-(dimethylamino)benzoyl]amino}benzamide](/img/structure/B263130.png)


![4-(dimethylamino)-N-[1-(2,2-dimethylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B263134.png)
![N-(4-{[4-(dimethylamino)benzoyl]amino}phenyl)-5-methyl-3-furamide](/img/structure/B263135.png)
![3-[(4-oxoquinazolin-3(4H)-yl)methyl]benzonitrile](/img/structure/B263136.png)
![1-(2,4-Dihydroxyphenyl)-2-{[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone](/img/structure/B263140.png)
![Methyl 2-[(2-{[(4-chloro-1-hydroxy-2-naphthyl)methyl]amino}-2-oxoethyl)sulfanyl]benzoate](/img/structure/B263143.png)
![Methyl 2-{[(4-amino-6-piperidino-1,3,5-triazin-2-yl)methyl]sulfanyl}benzoate](/img/structure/B263146.png)